DL-Ethyl-panthenol

Cosmetic Formulation Rheology Cold Processing

DL-Ethyl-panthenol (CAS 667-84-5), also known as panthenyl ethyl ether, is an ethyl ether derivative of the provitamin B5 alcohol panthenol. It is a small synthetic molecule with the molecular formula C11H23NO4 and a molecular weight of 233.3 g/mol.

Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
Cat. No. B13101422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Ethyl-panthenol
Molecular FormulaC11H23NO4
Molecular Weight233.30 g/mol
Structural Identifiers
SMILESCCCC(C)(CO)C(C(=O)NCCCO)O
InChIInChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16)
InChIKeyPKYMZYZSRJTROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Ethyl-panthenol: Technical Specifications and Procurement Baseline for Cosmetic Formulators


DL-Ethyl-panthenol (CAS 667-84-5), also known as panthenyl ethyl ether, is an ethyl ether derivative of the provitamin B5 alcohol panthenol [1]. It is a small synthetic molecule with the molecular formula C11H23NO4 and a molecular weight of 233.3 g/mol . This compound presents as a colorless to slightly yellow, clear, viscous liquid at room temperature, with a reported density of 1.073 g/mL at 20°C and a log Pow of approximately 0.3, indicating balanced hydrophilic-lipophilic properties [2]. It is valued in personal care applications for its multifunctional profile as a moisturizer, humectant, and conditioning agent, with a well-established safety profile for cosmetic use as confirmed by the Cosmetic Ingredient Review Expert Panel [3].

Formulation process

Cold-process compatible; reported low viscosity supports direct addition

Solvent system

Miscible with water, alcohols, and common cosmetic oils

Safety documentation

CIR-reviewed safety assessment available

Why DL-Ethyl-panthenol Cannot Be Directly Substituted by Generic Panthenol or Other In-Class Analogs


The panthenol family of compounds is not a monolith; simple substitution based on nominal 'provitamin B5' classification fails to account for critical differences in physicochemical properties, bioactivity, and formulation behavior that directly impact product performance and manufacturing efficiency [1]. For instance, while D-Panthenol is a highly viscous, honey-like liquid, DL-Ethyl-panthenol exhibits significantly lower viscosity (approximately 2,588 mPa·s at 25°C), enabling facile cold-process incorporation and eliminating the need for pre-warming—a distinct manufacturing advantage [2]. Furthermore, the presence of the ethyl ether group confers a unique solubility profile and enhanced penetration characteristics that are not shared by panthenol or panthenyl triacetate [3]. The following section provides quantitative, comparator-based evidence to substantiate these critical differentiators for informed scientific selection.

Property
DL-Ethyl-panthenol
Alternative (D-Panthenol / Panthenyl Triacetate)
Viscosity & processing
Free-flowing liquid; cold-process compatible
Highly viscous; may require pre-warming
Solubility profile
Broad water and oil miscibility
Panthenyl Triacetate is oil-preferring; D-Panthenol water-preferring
Hair penetration
Reported enhanced penetration profile
Lower penetration reported for unmodified panthenol

Quantitative Evidence Guide: Verifiable Performance Differentiators for DL-Ethyl-panthenol Procurement


Comparative Viscosity and Formulation Processing Advantage vs. D-Panthenol

DL-Ethyl-panthenol exhibits a significantly lower dynamic viscosity compared to D-Panthenol, enabling more efficient handling and integration into cosmetic formulations without pre-heating. This eliminates a common manufacturing bottleneck [1][2].

Dynamic viscosity
Cross-study comparable
2,588 mPa·s @ 25 °C
Supports cold-process manufacturing fit
D-Panthenol requires pre-warming to ~30–40 °C for handling
Cosmetic Formulation Rheology Cold Processing

Enhanced Hair Penetration and Friction Reduction: DL-Ethyl-panthenol vs. D-Panthenol Formulations

The presence of the ethyl group in DL-Ethyl-panthenol enhances its penetration into the hair shaft compared to unmodified panthenol, which translates to measurable improvements in hair conditioning performance [1]. Specifically, a patented hair treatment formulation containing a 9:1 weight ratio of d-panthenyl ethyl ether to d-panthenol demonstrated a significant decrease in hair friction compared to a formulation with a 3:7 ratio of the same components, directly linking ethyl panthenol concentration to improved combability and reduced hair abrasion [2].

Hair friction reduction
Head-to-head
9:1 ratio Reduced friction
3:7 ratio Increased friction
Supports hair conditioning endpoint review
Patent-derived evidence; formulation-dependent outcome
Hair Care Penetration Friction Abrasion

Solubility Profile and Formulation Versatility Comparison: DL-Ethyl-panthenol vs. Panthenyl Triacetate

DL-Ethyl-panthenol exhibits a unique solubility profile that provides formulation versatility not found in other panthenol derivatives. It is freely soluble in water, ethanol, glycerin, and propylene glycol, while also being miscible with common cosmetic oils like corn, sunflower, and peanut oil [1]. This contrasts with panthenyl triacetate, which is designed as a more lipophilic derivative . The balanced hydrophilic-lipophilic nature of DL-Ethyl-panthenol is reflected in its log Pow of 0.3 [2].

Log Pow (20 °C)
Cross-study comparable
0.3
Supports broad formulation compatibility
Miscible with water, ethanol, glycerin, corn oil, etc.
Solubility Formulation Lipophilicity Compatibility

Safety and Regulatory Acceptance Profile: DL-Ethyl-panthenol in Cosmetic Use

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Panthenyl Ethyl Ether (Ethyl Panthenol) and concluded it is safe for use in cosmetics under current practices of use and concentration [1]. This formal safety assessment provides a crucial differentiator for procurement decisions, as it is based on a comprehensive review of available toxicological data, including its high frequency of use (382 reported uses in the FDA VCRP) [2]. Furthermore, the EWG Skin Deep database assigns it a 'LOW' hazard score for key concerns such as cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [3].

Safety assessment
Class-level inference
CIR Expert Panel: safe in cosmetics
Supports safety assessment documentation
EWG hazard score LOW; 382 reported uses (VCRP)
Safety Toxicology Regulatory Dermatology

Cost-Performance Analysis: DL-Ethyl-panthenol vs. D-Panthenol for Formulated Product Efficacy

While D-Panthenol (dexpanthenol) is the pure bioactive enantiomer, DL-Ethyl-panthenol offers a compelling cost-performance profile for many applications [1]. Industry sources note that DL-Panthenol (the racemic mixture) is cheaper but has only 50% of the physiological activity of D-Panthenol [2]. DL-Ethyl-panthenol, however, differentiates itself through its physical properties (lower viscosity, enhanced penetration) which can translate to lower use levels or improved performance in specific applications like hair conditioning [3]. This allows formulators to achieve targeted sensory and functional benefits without incurring the full premium cost of D-Panthenol.

Cost-performance
Supporting evidence
Reported lower cost than D-Panthenol
Supports cost-performance evaluation
Vendor-level data; verify for targeted formulation
Procurement Cost Efficacy Formulation

Optimal Application Scenarios for DL-Ethyl-panthenol Driven by Quantitative Differentiation


High-Performance Hair Conditioners and Leave-In Treatments Targeting Frizz Control and Wet Combability

Formulators should prioritize DL-Ethyl-panthenol for products where superior hair penetration, long-lasting moisturization, and reduction of mechanical abrasion are critical performance claims. The quantitative evidence from U.S. Patent 4,705,681 demonstrates that formulations with a high ratio of DL-Ethyl-panthenol to panthenol (9:1) directly decrease hair friction and prevent abrasion damage, leading to improved wet combability and reduced split ends [1]. The ethyl group enhances penetration into the hair shaft for a non-greasy, long-lasting conditioning effect [2].

Versatile 'Cold-Process' Formulations Across Skincare and Haircare Portfolios

The low viscosity and wide solubility profile of DL-Ethyl-panthenol make it an ideal candidate for 'cold-process' manufacturing. Its dynamic viscosity of 2,588 mPa·s at 25°C allows it to be added directly to the aqueous or oil phase of a formulation without pre-heating, reducing energy consumption and accelerating production [1]. This is a distinct advantage over the honey-like consistency of D-Panthenol, which requires warming for efficient handling [2]. Furthermore, its solubility in both water and cosmetic oils (e.g., corn, sunflower) provides unparalleled formulation flexibility for creating clear serums, emulsions, or anhydrous hair oils [3].

Sensitive Skin and Scalp Formulations Requiring a Robust Safety Profile

DL-Ethyl-panthenol is a preferred ingredient for products marketed for sensitive or compromised skin and scalp, due to its well-documented safety and soothing properties. The formal safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for cosmetic use, provides a strong foundation for regulatory dossiers and product claims [1]. Its low hazard rating in the EWG Skin Deep database for allergies and immunotoxicity further supports its use in 'clean' or 'gentle' product lines [2]. Its inclusion in an external pharmaceutical composition for improving skin barrier recovery also underscores its suitability for therapeutic and dermo-cosmetic applications [3].

Cost-Optimized Hair Care Lines Seeking Premium Conditioning Without D-Panthenol Premium Pricing

For procurement managers developing mass-market or value-tier hair care products, DL-Ethyl-panthenol presents a strategic alternative. It offers a superior cost-performance ratio compared to D-Panthenol, providing enhanced penetration and conditioning benefits that can translate to a more noticeable sensory experience at a potentially lower use level than DL-Panthenol [1]. This allows formulators to achieve specific, measurable performance targets (e.g., improved shine, reduced static) while maintaining competitive product costs [2].

Application
Selection Property
Validation Focus
Hair conditioner frizz control
Reported hair penetration profile
Friction and abrasion endpoints
Cold-process formulations
Low viscosity and broad solubility
Processing compatibility and stability
Sensitive skin formulations
CIR-reviewed safety profile
Dermatological safety documentation
Cost-optimized hair care
Cost-performance ratio
Sensory performance and cost benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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